4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
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Overview
Description
4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a benzonitrile group, an azetidinone ring, and a dimethylphenoxy moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the azetidinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the benzonitrile group: This step may involve a nucleophilic substitution reaction where a suitable benzonitrile derivative is introduced.
Attachment of the dimethylphenoxy moiety: This can be done through an etherification reaction, where the dimethylphenoxy group is attached to the azetidinone ring.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may find applications in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile can be compared with other similar compounds, such as:
4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile: This compound has a similar structure but with different substitution patterns on the phenoxy group.
This compound derivatives: Various derivatives with modifications to the azetidinone ring or benzonitrile group can be synthesized and studied for their unique properties.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-17(2)14-20(13-16)28-22-21(19-8-6-18(15-24)7-9-19)25(23(22)26)10-4-5-11-27-3/h6-9,12-14,21-22H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPNHNQVGJWZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(N(C2=O)CCCCOC)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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